Potassium benzoylperoxymonosulphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
3586-17-2 |
|---|---|
Molecular Formula |
C7H5KO7S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
potassium;benzoylperoxy sulfate |
InChI |
InChI=1S/C7H6O7S.K/c8-7(6-4-2-1-3-5-6)12-13-14-15(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
ABQHEOOQTBHUHE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OOOS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Potassium Benzoylperoxymonosulphate
Established Synthetic Routes to Peroxymonosulphate Salts
Potassium peroxymonosulphate (KHSO₅), commonly available as a component of a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄) known by the trade name Oxone, is the direct precursor for any potential synthesis of potassium benzoylperoxymonosulphate. sciencemadness.orgtaylorandfrancis.com The industrial and laboratory preparation of this strong oxidizing agent is well-documented, with several distinct methods available. taylorandfrancis.com
The most common approaches involve the reaction of hydrogen peroxide with a sulfur-based acid or salt. One foundational method is the reaction of highly concentrated hydrogen peroxide with concentrated sulfuric acid to form peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid. google.comsciencemadness.orgwikipedia.org This intermediate is then neutralized with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to yield the potassium salt. sciencemadness.orggoogle.com
Alternative routes have been developed to avoid the direct use of highly concentrated sulfuric acid or to improve efficiency. These include the reaction of hydrogen peroxide with persulfates in the presence of sulfuric acid, the hydrolysis of potassium persulfate, or the reaction of hydrogen peroxide with chlorosulfonic acid. sciencemadness.orggoogle.comquora.comprepchem.com Anodic oxidation of sulfuric acid to generate peroxydisulfuric acid, followed by hydrolysis and neutralization, represents an electrochemical approach to production. patsnap.com
Below is a comparative table of common synthetic routes to potassium peroxymonosulphate.
Interactive Table: Comparison of Synthetic Routes to Potassium Peroxymonosulphate
| Method | Key Reactants | Typical Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Caro's Acid Neutralization | Hydrogen Peroxide, Sulfuric Acid, Potassium Hydroxide | Low temperature for Caro's acid formation, followed by neutralization | Well-established, direct route | Uses highly concentrated and corrosive acids, exothermic reaction requires careful control sciencemadness.org |
| Persulfate-H₂O₂ Reaction | Potassium Persulfate, Hydrogen Peroxide, Sulfuric Acid | 40-70°C | Can utilize persulfate salts directly google.com | Requires precise molar ratios of reactants and acid google.com |
| Fuming Sulfuric Acid (Oleum) Method | Hydrogen Peroxide, Fuming Sulfuric Acid, Potassium Hydroxide | Strict temperature control (~10°C), use of stabilizers | Can improve active oxygen content in the final product google.com | Oleum is highly reactive and hazardous |
| Chlorosulfonic Acid Method | Hydrogen Peroxide, Chlorosulfonic Acid | Cooled conditions, followed by warming to remove HCl | Produces purer Caro's acid initially prepchem.com | Vigorous evolution of toxic HCl gas prepchem.com |
| Anodic Oxidation | Sulfuric Acid, Potassium Carbonate | Electrolysis | Avoids some hazardous chemical reagents | High energy consumption, requires specialized equipment patsnap.com |
Exploration of Benzoyl Group Incorporation Strategies in Peroxymonosulphate Synthesis
The synthesis of this compound is not described in readily available literature, suggesting it is a novel or theoretical compound. The key chemical challenge is the introduction of a benzoyl group (C₆H₅CO-) into the potassium peroxymonosulphate structure. wikipedia.org The most plausible reaction would involve the replacement of the acidic proton on the peroxymonosulphate anion (HO-O-S(O)₂-O⁻) to form a benzoyl ester-like linkage.
This transformation is a type of benzoylation, a reaction class used to introduce a benzoyl group onto a substrate, typically at an O-H or N-H bond. unacademy.comontosight.ai A proposed synthetic route would involve the reaction of potassium peroxymonosulphate with a suitable benzoylating agent. The Schotten-Baumann reaction conditions, which involve reacting an alcohol or amine with an acid chloride in the presence of a base, could be adapted for this purpose. unacademy.comyoutube.com
A hypothetical reaction could be: KHSO₅ + C₆H₅COCl + Base → K(C₆H₅CO-O-SO₅) + Base·HCl
The primary challenges in this hypothetical synthesis include:
Competing Reactions: Potassium peroxymonosulphate is a powerful oxidizing agent. atamanchemicals.com It could potentially oxidize the benzoylating agent or the solvent, reducing the yield of the desired product.
Solubility: The reaction would likely require a two-phase solvent system, as the inorganic salt and the organic benzoylating agent have different solubility profiles. youtube.com
Stability: The resulting benzoylperoxymonosulphate ester may be unstable, particularly in the presence of the base required for the reaction.
The choice of benzoylating agent is critical. Benzoyl chloride is a common and highly reactive choice. wikipedia.org Benzoic anhydride (B1165640) is another option, which reacts less vigorously and produces benzoic acid as a byproduct instead of hydrochloric acid. nih.gov
Interactive Table: Common Benzoylating Agents
| Agent | Formula | Molar Mass (g/mol) | Key Characteristics |
|---|---|---|---|
| Benzoyl Chloride | C₆H₅COCl | 140.57 | Highly reactive; byproduct is HCl which must be neutralized. wikipedia.orgyoutube.com |
| Benzoic Anhydride | (C₆H₅CO)₂O | 226.23 | Less reactive than benzoyl chloride; byproduct is benzoic acid. nih.gov |
| Benzoyl-CoA | C₂₈H₄₂N₇O₁₇P₃S | 949.65 | Biological benzoylating agent; not typically used in standard organic synthesis. wikipedia.org |
Advanced Synthetic Techniques for this compound Precursors
One such technique is the molten salt method . This involves using low-melting-point salts as a reaction medium, which can facilitate reactions at an atomic level by ensuring better mixing and heat transfer than traditional solid-state reactions. acs.org Applying this to the synthesis of the peroxymonosulphate precursor could potentially lead to more uniform and crystalline products.
The use of catalysts and additives is another advanced approach. Specific catalysts, such as nano activated carbon loaded on alumina, have been used in the hydrolysis of potassium peroxydisulfate (B1198043) to directionally form potassium peroxymonosulphate, improving reaction efficiency and product quality. patsnap.com Furthermore, the addition of stabilizers (e.g., sodium acid pyrophosphate) and crystal form modifiers (e.g., magnesium oxide) during the synthesis of potassium peroxymonosulphate composite salts helps to improve the stability and particle characteristics of the final product. google.com
Methodological Approaches for Enhancing Synthetic Yield and Purity
Maximizing the yield and purity of the final product is a central goal in chemical synthesis. azom.com For a multi-step synthesis involving a precursor like potassium peroxymonosulphate, these strategies are crucial at each stage.
Control of Reaction Kinetics: A deep understanding of the reaction kinetics allows for the optimization of parameters such as temperature, pressure, and reactant concentrations to maximize product formation and minimize byproducts. azom.com For instance, in peroxymonosulphate synthesis, maintaining a low temperature during the initial mixing of hydrogen peroxide and sulfuric acid is essential to prevent decomposition. sciencemadness.org
Purification and Isolation Techniques:
Recrystallization: This is a fundamental technique for purifying solid compounds. For potassium peroxymonosulphate, recrystallization from water at controlled temperatures can significantly improve purity. sciencemadness.org For the final benzoylated product, recrystallization from a suitable organic or mixed-solvent system would be essential to remove unreacted precursors and byproducts. youtube.com
pH and Redox Potential Adjustment: Prior to crystallization, adjusting the pH and/or redox potential of the solution can help precipitate impurities, leading to a purer final product upon crystallization. google.com For example, raising the pH of brine solutions is used to purify sodium chloride. google.com
Advanced Filtration and Drying: The use of modern equipment like an Agitated Nutsche Filter Dryer (ANFD) can significantly enhance purity and yield. azom.com These closed systems allow for solid-liquid separation, product washing, and vacuum/heat drying all within a single unit, minimizing product loss and contamination that can occur during transfers between conventional Büchner funnels and ovens. azom.com
Interactive Table: Summary of Methodological Approaches for Yield and Purity Enhancement
| Approach | Description | Application Stage | Benefit |
|---|---|---|---|
| Kinetic Control | Fine-tuning of temperature, pressure, and concentration. azom.com | Synthesis | Maximizes desired product formation, minimizes side reactions. |
| Use of Stabilizers | Addition of chemicals that prevent decomposition of reactive species. google.com | Synthesis | Improves stability of active intermediates and final product. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. sciencemadness.orgyoutube.com | Purification | High degree of purification for solid compounds. |
| pH Adjustment | Modifying the pH of the solution to precipitate impurities before crystallization. google.com | Purification | Removes pH-sensitive impurities from the mother liquor. |
| Agitated Nutsche Filter Dryer (ANFD) | Contained system for filtration, washing, and drying of solids. azom.com | Isolation/Drying | Minimizes product loss, prevents contamination, enhances drying efficiency. |
Mechanistic Investigations of Oxidative Transformations Catalyzed by Potassium Benzoylperoxymonosulphate
Elucidation of Electron Transfer Pathways in Benzoylperoxymonosulphate Reactions
The oxidative capacity of peroxymonosulphate-based reagents can proceed through two primary mechanistic routes: a radical-based pathway and a non-radical electron transfer process (ETP). In the context of potassium benzoylperoxymonosulphate, both pathways are plausible, with the dominant route likely depending on the substrate, catalyst, and reaction conditions.
The ETP route involves the direct transfer of electrons from a substrate molecule to the oxidant. nih.gov In systems utilizing peroxymonosulfate (B1194676), catalysts with high conductivity can mediate this electron transfer between the reactants. researchgate.net For this compound, the benzoyl group, being electron-withdrawing, would increase the electrophilicity of the peroxide moiety compared to the parent peroxymonosulphate. This enhanced electrophilicity would make the molecule a stronger electron acceptor, potentially favoring the ETP pathway. The binding of the oxidant to a catalyst surface is often a prerequisite to initiate the ETP, forming a complex to which the pollutant or substrate molecule then donates electrons. nih.gov
Studies on related systems have shown that the efficiency of the ETP is strongly correlated with the electron-donating capacity of the substrate. nih.gov For instance, phenolic compounds substituted with electron-donating groups (like -NH2 or -OCH3) are degraded faster via ETP than those with electron-withdrawing groups (like -NO2 or -COOH). researchgate.net It is therefore hypothesized that this compound would be a highly effective oxidant for electron-rich substrates through a direct ETP mechanism.
Radical Intermediates and Reaction Progression Analysis
In the absence of a direct electron transfer, or in parallel with it, this compound is expected to generate highly reactive radical intermediates. Free radicals are species characterized by the presence of an unpaired electron, making them highly reactive. egyankosh.ac.in The formation of radicals from this compound would most likely occur via the homolytic cleavage of the weak oxygen-oxygen peroxide bond.
This cleavage can be initiated thermally, photochemically, or through catalytic activation and would yield a benzoyloxy radical and a sulfate (B86663) radical anion:
C₆H₅C(O)O-OSO₃K → C₆H₅C(O)O• + •OSO₃⁻ + K⁺
The benzoyloxy radical is a key intermediate that can undergo several subsequent reactions. nih.gov One of the most common pathways is decarboxylation to produce a phenyl radical and carbon dioxide. ic.ac.uk
C₆H₅C(O)O• → C₆H₅• + CO₂
Both the benzoyloxy and phenyl radicals are potent oxidizing and arylating agents. They can participate in reactions such as:
Hydrogen Abstraction: The radical abstracts a hydrogen atom from a substrate molecule, creating a new substrate-centered radical. libretexts.org
Addition to π Systems: The radical adds across a double or triple bond, a key step in polymerization and functionalization reactions. libretexts.orgmdpi.com
Dimerization: Two radicals combine to form a stable, non-radical product. libretexts.org
The sulfate radical anion (•OSO₃⁻) is also a powerful one-electron oxidant. The progression of the reaction can be monitored using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and help identify the specific radical species present in the reaction mixture. researchgate.net
Table 1: Potential Radical Intermediates and Their Subsequent Reactions
| Radical Intermediate | Generating Reaction | Common Subsequent Pathways |
| Benzoyloxy Radical (C₆H₅C(O)O•) | Homolytic cleavage of the O-O bond | Decarboxylation, Hydrogen Abstraction, Addition to Alkenes |
| Phenyl Radical (C₆H₅•) | Decarboxylation of Benzoyloxy Radical | Hydrogen Abstraction, Arylation of Substrates |
| Sulfate Radical Anion (•OSO₃⁻) | Homolytic cleavage of the O-O bond | One-electron oxidation of substrates |
| Substrate Radical (R•) | Hydrogen abstraction by other radicals | Reaction with oxidant, Dimerization, Rearrangement |
Catalytic Enhancement and Synergistic Effects in Benzoylperoxymonosulphate Systems
For this compound, a catalyst would likely function by engaging in a redox cycle. For example, a metal ion in a lower oxidation state (e.g., Fe²⁺) could react with the peroxide to generate a radical and the metal in a higher oxidation state (e.g., Fe³⁺):
Fe²⁺ + C₆H₅C(O)O-OSO₃K → Fe³⁺ + C₆H₅C(O)O• + KSO₄⁻
The catalyst can also enhance the non-radical electron transfer pathway by forming a surface complex with the oxidant. nih.gov This complexation can lower the activation energy for electron transfer from a substrate. Synergistic effects can arise when the catalyst not only activates the benzoylperoxymonosulphate but also interacts with the substrate or intermediates in a beneficial way. For example, a heterogeneous catalyst could adsorb both the oxidant and an organic substrate, increasing the local concentration and orienting the molecules for optimal reaction.
Kinetic Studies and Reaction Rate Determinants
Understanding the kinetics of reactions involving this compound is crucial for optimizing its application. Kinetic studies would aim to determine the reaction rate law, which expresses the relationship between the rate of reaction and the concentration of reactants, catalysts, and other influencing species.
A hypothetical rate law for the degradation of a substrate (S) might take the form:
Rate = k [C₆H₅C(O)OOSO₃K]ᵃ [S]ᵇ [Catalyst]ᶜ
where k is the rate constant, and a, b, and c are the reaction orders with respect to the oxidant, substrate, and catalyst, respectively.
Several factors would be critical determinants of the reaction rate:
Reactivity of the Acyl Group: The reactivity of carboxylic acid derivatives is well-established, with acyl halides being the most reactive and amides the least. libretexts.orgyoutube.com The benzoylperoxymonosulphate group is analogous to a highly reactive acyl derivative, like an acid anhydride (B1165640), suggesting its reactions would be intrinsically fast. youtube.com
Temperature: As with most chemical reactions, an increase in temperature would increase the rate constant (k), in accordance with the Arrhenius equation.
pH: The pH of the solution can influence the stability of the oxidant and the speciation of both the substrate and catalyst.
Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction rate. psu.edu
Table 2: Expected Influence of Key Parameters on Reaction Rate
| Parameter | Expected Effect on Rate | Rationale |
| [Oxidant] | Increase | Higher concentration leads to more frequent collisions with substrate/catalyst. |
| [Substrate] | Increase | Higher concentration leads to more frequent collisions with the oxidant/radicals. |
| [Catalyst] | Increase | Catalyst provides a lower energy pathway for oxidant decomposition. |
| Temperature | Increase | Provides more energy to overcome the activation energy barrier. |
Computational Chemistry and Theoretical Modeling of Benzoylperoxymonosulphate Reactivity
Computational chemistry provides powerful tools for investigating the properties and reaction mechanisms of transient or highly reactive species like this compound. Density Functional Theory (DFT) is a particularly useful method for this purpose. nih.gov
Theoretical modeling could be applied to:
Determine Molecular Structure: Calculate the optimized three-dimensional geometry of the benzoylperoxymonosulphate anion, including bond lengths and angles.
Calculate Bond Dissociation Energy (BDE): Compute the energy required to homolytically cleave the O-O bond. A lower BDE would correlate with higher reactivity and a greater propensity to form radicals.
Model Transition States: Identify the transition state structures for key reaction steps, such as radical generation or electron transfer. The energy of the transition state is directly related to the activation energy and thus the reaction rate. mdpi.com
Predict Intermediate Stability: Analyze the electronic structure and stability of the resulting benzoyloxy and phenyl radical intermediates. This can help predict their subsequent reactivity and selectivity. nih.gov
Simulate Spectroscopic Properties: Predict EPR parameters (g-tensors and hyperfine couplings) for the radical intermediates, which can be compared with experimental data to confirm their identity. researchgate.net
By combining computational modeling with experimental results, a comprehensive and high-resolution understanding of the mechanistic pathways governing the reactivity of this compound can be developed.
Advanced Organic Synthesis Applications of Potassium Benzoylperoxymonosulphate
Selective Oxidation of Alkenes and Alkynes by Benzoylperoxymonosulphate
The oxidation of carbon-carbon multiple bonds is a cornerstone of organic synthesis, providing a direct route to valuable functionalized molecules. Benzoylperoxymonosulphate is a highly effective reagent for the epoxidation of alkenes. This transformation proceeds via the electrophilic transfer of an oxygen atom to the electron-rich π-bond of the alkene, forming a three-membered oxirane ring. The reaction is typically fast, clean, and occurs under mild conditions.
The reactivity of the alkene is influenced by its electronic properties; electron-rich alkenes generally react faster than electron-deficient ones. This electronic preference allows for selective oxidations in molecules containing multiple, electronically distinct double bonds. Research has shown that various substituted alkenes, including trisubstituted and cis-disubstituted olefins, can be efficiently converted to their corresponding epoxides.
| Alkene Substrate | Oxidant System | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 2,2-Dimethyl-2H-chromene | Ph₄PHSO₅ / Mn(III)-salen catalyst | N-Methylmorpholine N-oxide | Dichloromethane | 98 | 93 |
| Indene | Bu₄NHSO₅ / Mn(III)-salen catalyst | 4-Phenylpyridine N-oxide | Acetonitrile | 75 | 89 |
| (Z)-1-Phenylpropene | Bu₄NHSO₅ / Mn(III)-salen catalyst | N-Methylmorpholine N-oxide | Dichloromethane | 65 | 52 |
This table presents data on the asymmetric epoxidation of various alkenes using monopersulfate salts in conjunction with chiral Mn(III)-salen catalysts, demonstrating the high yields and enantioselectivities achievable. researchgate.net
While the epoxidation of alkenes is well-documented, the oxidation of alkynes with benzoylperoxymonosulphate is less common but can lead to the formation of α-dicarbonyl compounds after rearrangement of the initial oxirene intermediate.
Functional Group Interconversions and Chemoselective Oxidations
Functional group interconversion is the process of converting one functional group into another, a fundamental strategy in multi-step synthesis. gdut.edu.cnnih.gov Benzoylperoxymonosulphate and its parent compound, peroxymonosulfate (B1194676) (PMS), are particularly useful for these transformations due to their chemoselectivity—the ability to oxidize one functional group in the presence of others.
A key example is the selective oxidation of alcohols. Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. Studies using peroxymonosulfate activated by carbocatalysts have demonstrated the conversion of benzyl alcohol to benzaldehyde in high selectivity, avoiding overoxidation to carboxylic acid. gdut.edu.cn This level of control is crucial when working with complex molecules possessing sensitive functional groups.
Another significant application is the oxidation of sulfides. Sulfides can be selectively oxidized to either sulfoxides or, with a greater amount of oxidant, to sulfones. This stepwise oxidation is highly valuable in medicinal chemistry and materials science. The control over the oxidation state is typically achieved by modulating the stoichiometry of the oxidant and the reaction conditions. The electrophilic nature of the peroxysulfate allows it to target the nucleophilic sulfur atom selectively, even in the presence of other oxidizable groups like alkenes or alcohols under carefully controlled conditions.
| Substrate | Functional Group Transformation | Oxidant System | Key Finding |
| Benzyl Alcohol | Alcohol → Aldehyde | Peroxymonosulfate / OCNT-800 | Selective oxidation to benzaldehyde with a yield of 46.2% and selectivity of 80.1%, avoiding overoxidation. gdut.edu.cn |
| Thioanisole | Sulfide → Sulfoxide | H₂O₂ / Acetic Acid | A green, metal-free method achieving >90% yield of the corresponding sulfoxide. nih.gov |
| Diphenyl Sulfide | Sulfide → Sulfone | H₂O₂ / MWCNTs-COOH | Complete and selective conversion to the sulfone under solvent-free conditions. rsc.org |
This table illustrates the chemoselective oxidation of different functional groups. While examples 2 and 3 use hydrogen peroxide, they demonstrate the principle of selective sulfur oxidation that is also achievable with peroxymonosulfates.
Stereoselective Transformations Mediated by Benzoylperoxymonosulphate Systems
Controlling stereochemistry is a central challenge in organic synthesis. Asymmetric transformations, which produce a preponderance of one enantiomer of a chiral product, are of paramount importance. Benzoylperoxymonosulphate, when used in combination with chiral catalysts, can facilitate stereoselective oxidations.
The most prominent example is the asymmetric epoxidation of unfunctionalized alkenes. wikipedia.orgnih.gov While the oxidant itself is not chiral, it can be part of a chiral environment created by a catalyst. Research has demonstrated that chiral manganese-based Salen complexes can catalyze the transfer of oxygen from monopersulfate salts to alkenes with high enantioselectivity. researchgate.net In these systems, the chiral ligand environment of the metal center dictates the facial selectivity of the oxygen atom transfer to the planar alkene, resulting in the preferential formation of one enantiomer of the epoxide. The Shi epoxidation provides another example, where a chiral, fructose-derived ketone serves as an organocatalyst to generate a chiral dioxirane in situ from Oxone (a formulation of potassium peroxymonosulfate), which then performs the asymmetric epoxidation. libretexts.org
These methodologies have significantly broadened the scope of asymmetric synthesis, providing access to optically active epoxides, which are versatile building blocks for pharmaceuticals and other fine chemicals. nih.govsciengine.com
Role in Cascade Reactions and Complex Molecule Synthesis
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without isolating intermediates. researchgate.netresearchgate.net This strategy offers significant advantages in terms of efficiency, atom economy, and reduction of waste. It allows for the rapid construction of molecular complexity from simple starting materials. chemrxiv.org
The reactivity profile of potassium benzoylperoxymonosulphate makes it a potential candidate for initiating or participating in cascade sequences. For instance, an initial oxidation event could generate a reactive intermediate that subsequently undergoes an intramolecular cyclization or rearrangement. An example could involve the epoxidation of an unsaturated alcohol, followed by an acid-catalyzed intramolecular cyclization to form a substituted tetrahydrofuran ring system—a common motif in natural products.
While the development of complex, multi-step cascade reactions initiated by benzoylperoxymonosulphate is an emerging area of research, its proven ability to generate reactive intermediates under mild conditions suggests significant potential. The integration of its oxidative power with other catalytic processes, such as organocatalysis or photocatalysis, could lead to novel and powerful synthetic strategies for assembling complex molecules in a one-pot fashion. researchgate.net
Solvent Effects and Reaction Medium Optimization in Benzoylperoxymonosulphate Oxidations
The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the reaction pathway itself. In oxidations involving benzoylperoxymonosulphate, the reaction medium must be carefully chosen to ensure solubility of the substrate and reagent while being inert to oxidation.
Commonly used solvents include acetonitrile, dichloromethane, and buffered aqueous systems. The polarity of the solvent can affect the stability of transition states and intermediates. For instance, in asymmetric epoxidations, the solvent can influence the conformation of the chiral catalyst-oxidant complex, thereby altering the enantioselectivity of the reaction. researchgate.net In some cases, two-phase solvent systems are employed to facilitate both the reaction and the subsequent product separation.
Furthermore, the pH of the medium is a critical parameter, especially when using aqueous co-solvents. The stability and oxidizing power of peroxymonosulfate are pH-dependent. Buffering the reaction mixture is often necessary to maintain optimal conditions and prevent side reactions or decomposition of the reagent. Research into specialized solvents has shown that they can play a direct role in enhancing selectivity; for example, the use of sulfolane has been reported to be critical in improving phenol (B47542) selectivity in certain oxidation reactions. researchgate.net
Sustainable and Green Chemical Approaches in Benzoylperoxymonosulphate Applications
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. acs.org this compound aligns well with these principles for several reasons.
Atom Economy and Benign Byproducts : As an oxygen-transfer agent, the primary byproduct of the oxidation is the corresponding benzoate salt, which is generally less toxic and easier to handle than the heavy metal waste generated by traditional oxidants like chromium(VI) or manganese(VII) reagents.
Energy Efficiency : Many oxidations using this reagent can be conducted at or below room temperature, reducing the energy consumption associated with heating reactions.
Alternative to Hazardous Reagents : It serves as a safer, metal-free alternative to many transition-metal-based oxidants, which are often toxic, expensive, and require significant effort for removal from the final product.
Use of Greener Solvents : The compatibility of peroxymonosulfate-based oxidations with environmentally benign solvents, including water, further enhances its green profile. The development of solvent-free reaction conditions represents an ideal approach from a sustainability perspective. mdpi.com
By providing a powerful yet selective oxidizing capability without reliance on toxic heavy metals, this compound and related peroxysulfates are valuable tools for developing more sustainable synthetic methodologies. nih.gov
Environmental Remediation and Degradation Pathways Involving Potassium Benzoylperoxymonosulphate
Degradation Mechanisms of Persistent Organic Pollutants via Peroxymonosulphate Activation
The efficacy of potassium peroxymonosulphate (PMS) in environmental cleanup is centered on its activation to generate potent reactive oxygen species (ROS). While stable on its own, PMS can be activated through various methods to yield radicals with high oxidation potentials capable of breaking down complex organic molecules into simpler, less harmful compounds.
The primary reactive species generated from PMS activation include sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). bohrium.comresearchgate.net Sulfate radicals are particularly effective due to their high redox potential (2.5–3.1 V), long half-life (30–40 µs) compared to hydroxyl radicals, and ability to react with a broad range of organic pollutants. researchgate.netnih.gov Activation can be achieved using transition metals (like cobalt, copper, and iron), ultraviolet (UV) light, heat, or alkaline conditions. nih.govmdpi.comnih.gov
Interestingly, the activation pathway can significantly influence the type of dominant reactive species. For instance, activating PMS with a base has been shown to primarily generate superoxide (B77818) anion radicals (O₂•⁻) and singlet oxygen (¹O₂), rather than sulfate radicals, to degrade pollutants like phenol (B47542) and bisphenol A. nih.gov Similarly, the degradation of the antibiotic sulfathiazole (B1682510) in soil by PMS was found to be driven by singlet oxygen. nih.govresearchgate.net These non-radical pathways offer alternative degradation routes that can be effective for specific contaminants.
The degradation process involves these highly reactive species attacking the chemical bonds of persistent organic pollutants (POPs), leading to their fragmentation and, ideally, complete mineralization into carbon dioxide, water, and inorganic ions. nih.gov
Table 1: Research Findings on the Degradation of Various Organic Pollutants by Activated Peroxymonosulphate
| Pollutant | Activation Method/Catalyst | Key Reactive Species | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Phenol | CoMgAl-LDH Catalyst | Sulfate Radical (SO₄•⁻) | ~100% removal in 60 min | nih.gov |
| Acid Orange 7, Phenol, Bisphenol A | Base Activation | Superoxide Anion Radical (O₂•⁻), Singlet Oxygen (¹O₂) | Effective degradation observed | nih.gov |
| Acetaminophen | MgCuFe-LDH Catalyst | Sulfate Radical (SO₄•⁻), Hydroxyl Radical (•OH) | 92.8% removal in 20 min | nih.gov |
| Rhodamine B | Co/Mn-BMOF Catalyst | Sulfate Radical (SO₄•⁻) | 99.9% removal within 5 runs | rsc.org |
Role in Advanced Oxidation Processes for Water Treatment
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to mineralize recalcitrant organic pollutants through the action of highly reactive species, primarily hydroxyl radicals. nih.gov Sulfate radical-based AOPs (SR-AOPs), utilizing activators like PMS, have emerged as a highly effective and versatile alternative. researchgate.netmdpi.com They offer distinct advantages, including the high reactivity and longer lifespan of sulfate radicals compared to hydroxyl radicals. nih.gov
In water and wastewater treatment, PMS-based AOPs are used to degrade a wide spectrum of contaminants, including pharmaceuticals, pesticides, industrial dyes, and personal care products. bohrium.comkylin-chemicals.com The process involves adding PMS to the contaminated water along with an activation agent. The choice of activator can be tailored to the specific water matrix and target pollutant.
Common activation systems in water treatment include:
Homogeneous Catalysis: Using dissolved transition metal salts, such as Co²⁺, to activate PMS. nih.gov
Heterogeneous Catalysis: Employing solid catalysts, like metal oxides or layered double hydroxides (LDHs), which contain metals such as cobalt or copper. nih.gov These are often preferred as they are more stable and easier to separate from the treated water, preventing secondary pollution from leached metals. nih.govnih.gov
Radiation/Energy-Based Activation: Using UV light or heat to cleave the peroxide bond in PMS and generate radicals. mdpi.com
Alkali Activation: Increasing the pH to generate different reactive species like singlet oxygen. nih.gov
These systems are effective for disinfecting water, removing odors, and reducing chemical oxygen demand (COD). quimidroga.comsolutionslimpides.com The versatility of PMS allows it to be integrated into various treatment trains, sometimes in combination with other processes like filtration to achieve high-quality treated water suitable for reuse. mdpi.com
Table 2: Examples of Peroxymonosulphate-Based AOPs for Water Treatment
| Activation System | Target Contaminant | Key Findings | Reference |
|---|---|---|---|
| PMS/CoMgAl-LDH | Phenol | System showed high efficiency and catalyst stability over multiple cycles. | nih.govmdpi.com |
| PMS/Base | Acid Orange 7 | Demonstrated a novel, non-radical pathway for PMS activation. | nih.gov |
| PMS/MgCuFe-LDH | Acetaminophen | A synergistic effect between Cu and Fe in the catalyst enhanced degradation rates. | nih.gov |
| UV/PMS | General Organic Pollutants | An eco-friendly method for generating sulfate radicals without chemical catalysts. | mdpi.com |
Soil Contaminant Transformation and Immobilization Studies
While most commonly applied to water treatment, PMS is also a promising agent for the in-situ chemical oxidation (ISCO) of contaminated soils. Research has demonstrated its effectiveness in degrading pollutants that are sorbed to soil particles.
A key study showed that a simple application of PMS without an external activator could effectively remediate soil contaminated with the antibiotic sulfathiazole (STZ), achieving 96.5% degradation within 60 minutes. nih.gov The primary mechanism was identified as oxidation by singlet oxygen. nih.gov Importantly, this treatment also reduced the phytotoxicity of the soil, with wheat and radish seeds showing improved germination and growth in the treated soil. nih.govresearchgate.net
Another innovative approach involves the use of mechanochemical activation, where mechanical energy from ball milling is used to activate PMS. This method was successfully used to treat soil highly contaminated with DDTs (dichloro-diphenyl-trichloroethane and its metabolites), achieving a degradation efficiency of over 95% after one hour. nih.gov This process works through a non-radical pathway induced by mechanical force. nih.gov However, researchers noted that this method could lead to soil acidification and salinization, indicating that post-treatment conditioning might be necessary. nih.gov
These studies highlight the potential of PMS-based technologies for soil remediation, offering pathways to transform toxic organic contaminants into less harmful substances, thereby restoring soil health. researchgate.net
Table 3: Research Findings on the Application of Peroxymonosulphate in Soil Remediation
| Contaminant | Treatment Method | Degradation Efficiency | Key Findings and Side Effects | Reference |
|---|---|---|---|---|
| Sulfathiazole (STZ) | PMS application alone | 96.54% in 60 min | Degradation driven by singlet oxygen; reduced soil phytotoxicity. | nih.govresearchgate.net |
| DDTs | Mechanochemical activation with PMS (ball milling) | >95% in 1 hour | Effective degradation via a non-radical pathway; caused soil acidification and salinization. | nih.gov |
By-product Formation and Environmental Fate Assessment
A critical aspect of any environmental remediation technology is the assessment of transformation by-products and their ultimate environmental fate. While the goal of AOPs is complete mineralization, the partial oxidation of complex pollutants can lead to the formation of intermediate compounds.
The ultimate fate of the PMS itself is relatively benign. It decomposes into potassium sulfate and potassium bisulfate, which are common salts. kingsfieldinc.com The generated reactive species are short-lived; sulfate and hydroxyl radicals react rapidly, while singlet oxygen and superoxide radicals also decay quickly. nih.govnih.gov Under certain conditions, sulfate radicals can convert to hydroxyl radicals in aqueous solutions. nih.gov
Table 4: By-product Formation in PMS-Based Remediation
| Original Pollutant | Treatment Process | Identified By-products/Intermediates | Environmental Fate/Toxicity Assessment | Reference |
|---|---|---|---|---|
| DDTs | Mechanochemical PMS activation | Chlorinated aliphatic hydrocarbons | By-products require further treatment for complete mineralization. | nih.gov |
| Sulfathiazole | PMS oxidation in soil | Various transformation intermediates identified | Overall phytotoxicity of the soil was reduced after treatment. | nih.gov |
Emerging Research Directions and Future Prospects for Potassium Benzoylperoxymonosulphate
Design and Synthesis of Novel Benzoylperoxymonosulphate Derivatives
While research on potassium benzoylperoxymonosulphate has primarily focused on its application as an oxidant, an emerging area of interest lies in the design and synthesis of novel derivatives. The goal is to create new molecules with tailored reactivity, selectivity, and stability. By modifying the benzoyl group or the sulphate moiety, researchers aim to develop next-generation oxidants with enhanced performance for specific applications.
Current research is exploring the synthesis of various novel derivatives, not of benzoylperoxymonosulphate itself, but of related chemical structures that show promise in similar applications. For instance, the synthesis of novel glyoxamide derivatives has been explored for their antimicrobial properties. evitachem.com Similarly, research into N-acyl-L-valine derivatives has shown potential for developing new antimicrobial agents. nih.gov While not direct derivatives, these studies provide a conceptual framework for the future synthesis of modified benzoylperoxymonosulphate compounds with unique functionalities. The synthesis of benzoxazole (B165842) derivatives of mannopeptimycin glycopeptide antibiotics, for example, has demonstrated good activity against Gram-positive bacteria. rsc.org
Future research in this area will likely focus on:
Introducing functional groups: Attaching specific functional groups to the benzoyl ring could enhance the molecule's affinity for certain pollutants or surfaces, leading to more targeted and efficient oxidation.
Varying the counter-ion: While potassium is the common counter-ion, investigating derivatives with other cations could influence the compound's solubility, stability, and reactivity.
Developing dimeric or polymeric structures: Creating larger molecules based on the benzoylperoxymonosulphate monomer could lead to new materials with unique catalytic or oxidative properties.
These synthetic explorations are crucial for expanding the toolkit of available oxidants and for fine-tuning their properties to meet the demands of increasingly complex chemical challenges.
Integration with Heterogeneous Catalysis and Nanomaterials
A major thrust in current research is the activation of peroxymonosulfate (B1194676) (PMS), the active component of this compound, using heterogeneous catalysts and nanomaterials. This approach offers significant advantages, including the ease of catalyst recovery and reuse, which is crucial for sustainable and cost-effective applications.
Recent studies have demonstrated the effectiveness of various nanomaterials in activating PMS for the degradation of persistent organic pollutants. For instance, amorphous boron has been identified as a highly efficient and stable metal-free catalyst for PMS activation, showing excellent performance in the degradation of bisphenol S (BPS). nih.gov Similarly, the use of fulvic acid-modified Co-Fe binary metals has been shown to enhance PMS activation for the degradation of emerging bisphenols like BPF and BPS. nih.govresearchgate.net
The table below summarizes some of the recent findings in the heterogeneous catalysis of PMS:
| Catalyst/Nanomaterial | Target Pollutant | Key Findings |
| Amorphous Boron | Bisphenol S (BPS) | Exhibited outstanding catalytic activity and superior stability compared to metal-based and carbon-based catalysts. nih.gov |
| Fulvic Acid-modified Co-Fe Binary Metals | Bisphenol F (BPF), Bisphenol S (BPS) | Smaller particle size and larger specific surface area of the catalyst greatly increased the active sites and prolonged PMS activation. nih.govresearchgate.net |
| Iron-carbon nanocomposite with MoO2 | Bisphenol S (BPS) | The presence of MoO2 promoted the Fe2+/Fe3+ cycle, leading to excellent catalytic performance and the generation of high-valent iron (Fe(IV)). nih.gov |
| Magnetic Spinel CuFe2O4/Sludge-Derived Biochar | Bisphenol S (BPS) | The synergistic effect between CuFe2O4 and biochar enhanced catalytic performance and reduced metal ion leaching. researchgate.net |
| Graphene-modified Biochar | Bisphenol S (BPS) | Graphene modification improved the adsorption performance for BPS, highlighting the potential of carbon-based nanocomposites. bohrium.com |
Future research is expected to focus on the development of more sophisticated and robust nanomaterials, including:
Multi-functional catalysts: Materials that can both adsorb pollutants and catalytically activate peroxymonosulphate, leading to a synergistic effect.
Nanozymes: Nanomaterials that mimic the catalytic activity of natural enzymes, offering high selectivity and efficiency under mild conditions.
Membrane-based catalytic systems: Integrating catalytic nanomaterials into membrane filtration systems to create reactive barriers for water purification. semanticscholar.orgresearchgate.net
The integration of nanotechnology with peroxymonosulphate chemistry holds immense promise for developing next-generation environmental remediation technologies. semanticscholar.orgresearchgate.netmdpi.commdpi.com
Exploration of Photochemical and Electrochemical Activation Strategies
Beyond catalysis, researchers are actively exploring photochemical and electrochemical methods to activate peroxymonosulphate. These energy-driven approaches can generate highly reactive radicals, leading to rapid and efficient degradation of a wide range of contaminants.
Photochemical activation involves the use of light, typically ultraviolet (UV) or visible light, to cleave the peroxide bond in peroxymonosulphate, generating sulphate and hydroxyl radicals. Recent studies have shown that photochemical activation can be a powerful tool for water treatment. For example, the photolysis of peroxymonosulphate has been shown to be effective in degrading BPS. researchgate.net The efficiency of this process can be further enhanced by combining it with photocatalysts like titanium dioxide (TiO2). cambridge.org
Electrochemical activation utilizes an electric current to induce the formation of reactive species from peroxymonosulphate at an electrode surface. researchgate.netfrontiersin.org This method offers precise control over the generation of oxidants and can be highly effective for treating concentrated waste streams. Studies have demonstrated the successful degradation of antibiotics and other persistent pollutants using electrochemically activated peroxymonosulphate. researchgate.net The use of novel electrode materials, such as Ti/La2O3-PbO2 anodes, has shown promising results in enhancing the degradation efficiency. researchgate.net
The table below highlights key aspects of these activation strategies:
| Activation Method | Mechanism | Advantages | Recent Research Highlights |
| Photochemical | Light-induced cleavage of the O-O bond, often enhanced by photocatalysts. | Can utilize solar energy, effective for a broad range of pollutants. | Degradation of BPS using UV/persulfate. researchgate.net Enhanced degradation with TiO2 photocatalysts. cambridge.org |
| Electrochemical | Electron transfer at an electrode surface generates reactive radicals. | Precise control over oxidant generation, no need for chemical additives. | Degradation of cefadroxil (B1668780) using a Ti/La2O3-PbO2 anode. researchgate.net Enhanced removal of BPS in a microreactor. mun.ca |
Future research in this domain is likely to concentrate on:
Developing visible-light-active photocatalysts: To harness a larger portion of the solar spectrum for more energy-efficient photochemical activation.
Designing novel electrode materials: To improve the efficiency and reduce the energy consumption of electrochemical activation. nih.gov
Interdisciplinary Applications and Collaborative Research Initiatives
The versatility of this compound and its activation methods is paving the way for a wide range of interdisciplinary applications beyond traditional water treatment. Collaborative research initiatives are crucial for exploring these new frontiers.
Emerging applications include:
Soil and sediment remediation: Adapting peroxymonosulphate-based AOPs for the in-situ or ex-situ treatment of contaminated soils and sediments.
Disinfection and sterilization: Investigating its efficacy against a broader range of pathogens, including viruses and antibiotic-resistant bacteria, for applications in healthcare and food safety.
Organic synthesis: Utilizing its selective oxidizing power as a reagent in the synthesis of fine chemicals and pharmaceuticals.
Air pollution control: Exploring its potential for the degradation of volatile organic compounds (VOCs) and other air pollutants. aristonpubs.com
The successful development and implementation of these applications will require close collaboration between chemists, environmental engineers, materials scientists, microbiologists, and toxicologists. researchgate.netresearchgate.netethernet.edu.etfau.edu Such interdisciplinary efforts will be essential to address the complex challenges associated with environmental pollution and to fully realize the potential of this compound as a sustainable and powerful oxidant. metabolomics.sebohrium.commit.edu
Q & A
Q. What are the established methods for synthesizing and characterizing potassium benzoylperoxymonosulphate?
this compound can be synthesized via controlled oxidation reactions, often involving benzoyl peroxide derivatives and potassium salts under acidic conditions. Key steps include:
- Reaction optimization : Adjusting molar ratios of precursors (e.g., benzoyl peroxide derivatives and potassium sulfates) to maximize yield .
- Purification : Recrystallization in polar solvents (e.g., ethanol-water mixtures) to isolate high-purity crystals.
- Characterization : Use FTIR to confirm peroxymonosulfate (-O-O-SO₃⁻) and benzoyl functional groups; NMR (¹H, ¹³C) for structural validation; and X-ray diffraction for crystallinity analysis .
Q. How does the stability of this compound vary under different storage conditions?
Stability is highly dependent on temperature, humidity, and light exposure:
- Temperature : Store at 0–6°C to prevent thermal decomposition, as peroxymonosulfate bonds are heat-sensitive .
- Light : Protect from UV radiation using amber glassware or opaque containers to avoid photolytic degradation .
- Moisture : Use desiccants in storage environments to minimize hydrolysis, which can reduce oxidative capacity .
Q. What analytical techniques are recommended for quantifying peroxymonosulfate content in this compound?
- Iodometric titration : Measures active oxygen content via iodide oxidation to iodine, with starch as an indicator .
- HPLC-UV : Quantifies benzoylperoxymonosulphate derivatives using reversed-phase columns and UV detection at 254 nm .
- Mass spectrometry (ESI-MS) : Validates molecular weight and detects decomposition byproducts .
Q. What are the primary applications of this compound in organic synthesis?
- Oxidation reactions : Selective oxidation of alcohols to ketones or sulfides to sulfoxides under mild conditions .
- Polymerization initiator : Generates free radicals for vinyl polymer crosslinking .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for peroxymonosulfate-based oxidations?
Contradictions often arise from:
- pH variability : Peroxymonosulfate activity is pH-dependent; standardize buffer systems (e.g., phosphate buffers at pH 7–9) to ensure reproducibility .
- Catalyst interference : Trace metal ions (e.g., Fe²⁺) may accelerate decomposition. Use chelating agents (e.g., EDTA) to suppress unintended catalysis .
- Data normalization : Report kinetic rates relative to peroxymonosulfate concentration and surface area in heterogeneous systems .
Q. What experimental design considerations are critical for studying the decomposition mechanisms of this compound?
- Isothermal calorimetry : Monitor heat flow during decomposition to identify exothermic/endothermic pathways .
- In situ Raman spectroscopy : Track structural changes in real-time under controlled temperatures .
- Computational modeling : Use DFT calculations to predict bond dissociation energies and radical formation pathways .
Q. How does this compound compare to other peroxymonosulfate salts in catalytic advanced oxidation processes (AOPs)?
- Reactivity : Higher solubility in aqueous systems compared to sodium salts, enabling faster radical (SO₄⁻•) generation .
- Byproduct analysis : GC-MS can identify benzoyl-derived intermediates, which may compete with target pollutants for radicals .
Q. What strategies mitigate interference from organic matrices in peroxymonosulfate-based environmental assays?
- Matrix-matched calibration : Prepare standards in synthetic matrices mimicking environmental samples (e.g., humic acid solutions) .
- Solid-phase extraction (SPE) : Pre-concentrate peroxymonosulfate derivatives using C18 cartridges to separate them from interfering organics .
Q. How can researchers validate the safety profile of this compound in biomedical studies?
- Cytotoxicity assays : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
- Reactive oxygen species (ROS) profiling : Employ fluorescent probes (e.g., DCFH-DA) to quantify intracellular oxidative stress .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
